1,8-Naphthyridin-2-amine

Description

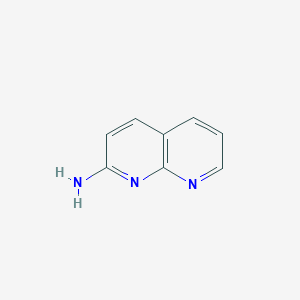

Structure

3D Structure

Properties

IUPAC Name |

1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRADWWWVIYEAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400260 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15992-83-3 | |

| Record name | 1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 1,8-Naphthyridin-2-amine: An In-depth Technical Guide

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the presence of two nitrogen atoms, imparts unique electronic and hydrogen-bonding properties. These characteristics make 1,8-naphthyridine derivatives versatile scaffolds for the design of pharmacologically active molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[2] 1,8-Naphthyridin-2-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules, making a thorough understanding of its spectroscopic properties essential for structural elucidation and the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound.

Molecular Structure and Numbering System

A clear understanding of the molecular structure and the standard numbering convention for the 1,8-naphthyridine ring system is fundamental for the correct assignment of NMR signals.

Caption: Molecular structure of this compound.

The numbering of the bicyclic system begins at one of the nitrogen atoms and proceeds around the rings. The positions of the protons and carbons are denoted by Hx and Cx, respectively, corresponding to the atom number on the ring.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons attached to the aromatic scaffold. The following data is predicted based on the analysis of the parent 1,8-naphthyridine and its substituted derivatives, and is expected to be observed when the spectrum is recorded in a solvent such as DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.7-6.9 | Doublet (d) | J(H3-H4) ≈ 8.5 |

| H-4 | ~7.8-8.0 | Doublet (d) | J(H4-H3) ≈ 8.5 |

| H-5 | ~7.2-7.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |

| H-6 | ~7.0-7.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 4.5 |

| H-7 | ~8.1-8.3 | Doublet of doublets (dd) | J(H7-H6) ≈ 4.5, J(H7-H5) ≈ 1.5 |

| NH₂ | ~6.0-6.5 | Broad singlet (br s) | - |

Rationale for Proton Assignments:

-

H-3 and H-4: The amino group at the C-2 position is a strong electron-donating group. This results in a significant upfield shift (lower ppm) for the ortho proton (H-3) compared to the parent 1,8-naphthyridine. The H-4 proton, being meta to the amino group, is less affected and remains in the downfield region, coupled to H-3 with a typical ortho coupling constant.

-

H-5, H-6, and H-7: These protons on the second pyridine ring exhibit a characteristic AMX spin system. H-7 is expected to be the most downfield of the three due to its proximity to the electronegative nitrogen at position 8. H-5 and H-6 will have intermediate chemical shifts, with their coupling patterns revealing their connectivity.

-

NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Its chemical shift can be variable and is dependent on concentration and temperature.

Caption: Key ¹H-¹H coupling relationships in this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound provides a signal for each unique carbon atom in the molecule. The predicted chemical shifts, referenced to a standard solvent signal, are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160-162 |

| C-3 | ~108-110 |

| C-4 | ~138-140 |

| C-4a | ~152-154 |

| C-5 | ~120-122 |

| C-6 | ~115-117 |

| C-7 | ~148-150 |

| C-8a | ~155-157 |

Rationale for Carbon Assignments:

-

C-2: This carbon, directly attached to the amino group, is significantly shielded and appears at a very downfield position due to the resonance effect of the nitrogen lone pair.

-

C-3: The ortho carbon to the amino group experiences a strong shielding effect, causing its signal to appear at a relatively upfield position.

-

C-4: The para carbon to the amino group is also shielded, though to a lesser extent than the ortho position.

-

C-4a, C-8a: These are the quaternary bridgehead carbons and their chemical shifts are influenced by the fusion of the two pyridine rings.

-

C-5, C-6, C-7: The chemical shifts of these carbons in the second pyridine ring are less influenced by the amino group and are expected to be similar to those in the parent 1,8-naphthyridine. C-7, being adjacent to the N-8 atom, is the most downfield of the three.

Experimental Protocols: Best Practices for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.[1]

Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of this compound and its ability to slow down the exchange of the NH₂ protons, sometimes allowing for their observation as sharper signals. Deuterated chloroform (CDCl₃) can also be used.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (DMSO-d₆ at δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. The predicted chemical shifts and coupling constants, along with the detailed rationale for their assignment, offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to the recommended experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and paving the way for the synthesis of novel and potent 1,8-naphthyridine-based compounds.

References

The 1,8-Naphthyridin-2-amine Core: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds across a range of therapeutic targets. These recurring motifs, known as "privileged scaffolds," serve as versatile templates for the design of novel drugs. Their inherent ability to interact with multiple biological targets, often with high affinity, makes them invaluable starting points in the drug discovery process. The 1,8-naphthyridine nucleus, and specifically its 2-amino substituted derivatives, has emerged as a quintessential example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the 1,8-naphthyridin-2-amine core, detailing its synthesis, diverse biological applications, and the underlying structure-activity relationships that govern its therapeutic potential.

The unique arrangement of nitrogen atoms within the fused pyridine rings of the 1,8-naphthyridine scaffold imparts specific electronic and steric properties that facilitate interactions with various biological macromolecules.[4][5] The presence of the 2-amino group provides a critical vector for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[6] This versatility has led to the development of 1,8-naphthyridine-based compounds with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][5][7]

Synthesis and Chemical Reactivity: Building the Core

The construction of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation, a condensation reaction between a 2-aminopyridine derivative and a compound containing a reactive methylene group adjacent to a carbonyl.[8][9] This method is valued for its simplicity and efficiency in generating the fused ring system.[8]

General Synthetic Workflow: The Friedländer Annulation

The synthesis of this compound derivatives typically begins with 2,6-diaminopyridine, which serves as the foundational building block. The reaction proceeds via a multi-component condensation with a β-ketoester or a similar active methylene compound, often in the presence of an acid or base catalyst.

Caption: Generalized workflow for the synthesis of the this compound core via the Friedländer annulation.

Detailed Experimental Protocol: Synthesis of a Model this compound Derivative

This protocol describes a representative synthesis of a substituted this compound derivative, adapted from established methodologies.[8]

Materials:

-

2,6-Diaminopyridine

-

Ethyl benzoylacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-diaminopyridine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

-

Catalysis and Cyclization: Add polyphosphoric acid (PPA) as a catalyst and solvent. The amount of PPA should be sufficient to ensure a stirrable mixture.

-

Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Precipitation and Filtration: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

A Spectrum of Biological Activities: Therapeutic Applications

The this compound scaffold has been successfully exploited to develop agents for a wide array of diseases.[4][5] Its derivatives have demonstrated potent activities, establishing them as valuable leads in therapeutic and medicinal research.[1]

Anticancer Activity

Derivatives of 1,8-naphthyridine have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[10][11][12] A key mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[2][12]

One notable example is Voreloxin (formerly SNS-595), a 1,8-naphthyridine derivative that has undergone clinical trials for various cancers.[11][12] By stabilizing the enzyme-DNA cleavage complex, these molecules introduce double-strand breaks in DNA, ultimately leading to apoptotic cell death.[2]

Many 1,8-naphthyridine derivatives also function as inhibitors of various protein kinases, which are crucial components of signaling pathways that regulate cell growth and survival.[1][13] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[2][14]

Caption: Mechanism of action for 1,8-naphthyridine derivatives as kinase inhibitors in cancer therapy.

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine Derivatives

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Voreloxin | N/A | Various | Varies | [12] |

| Compound 47 | Halogen-substituted 3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [10][11] |

| Compound 47 | Halogen-substituted 3-carboxamide | K-562 (Leukemia) | 0.77 | [10][11] |

| Compound 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [10][11] |

| Compound 10c | 2-phenyl, 3-(substituted pyridin-2-yl) | MCF-7 (Breast) | 1.47 | [15][16] |

| Compound 8d | 2-phenyl, 3-(substituted pyrimidin-2-yl) | MCF-7 (Breast) | 1.62 | [15][16] |

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in the field of antibacterial agents, with nalidixic acid being one of the earliest synthetic antibiotics of this class.[7][17] The primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17][18] This leads to a bactericidal effect.

The structural similarity to fluoroquinolones has spurred the development of numerous 1,8-naphthyridine derivatives with broad-spectrum antibacterial activity.[19][20] Furthermore, some derivatives have been shown to overcome bacterial resistance mechanisms, such as efflux pumps, and can act synergistically with existing antibiotics.[21]

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Table 2: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Nalidixic Acid | E. coli | 6-12 | [17] |

| Enoxacin | Enterobacteriaceae | ≤0.5 | [20] |

| Gemifloxacin | S. pneumoniae | ≤0.03 | [7] |

| PD 131628 | S. aureus | 0.125-0.25 | [19] |

| PD 131628 | P. aeruginosa | 0.5 | [19] |

Antiviral and Anti-inflammatory Activities

The therapeutic potential of the 1,8-naphthyridine scaffold extends to antiviral and anti-inflammatory applications.[4][22] Derivatives have been reported to possess activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Human Cytomegalovirus (HCMV).[2][23][24] The mechanisms for these activities are diverse and represent a promising area for future drug development.

In the context of inflammation, certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, suggesting potential for the treatment of inflammatory disorders.[25]

Structure-Activity Relationships (SAR): A Guide to Optimization

Systematic modifications of the this compound scaffold have provided critical insights into the structural requirements for potent biological activity.[6][15][26]

-

Substitution at the 2-amino position: This position is a key site for introducing diversity. The nature of the substituent can significantly impact target binding and pharmacokinetic properties.

-

Substitution at the 3-position: The introduction of aryl or heteroaryl groups at this position has been shown to be crucial for anticancer and antimicrobial activities.[11][27] Electron-withdrawing groups on these aryl rings often enhance potency.[28]

-

Modifications at the 7-position: In the quinolone-like antibacterial derivatives, substitutions at the 7-position with cyclic amines (e.g., piperazine) are critical for broad-spectrum activity and potency against Gram-negative bacteria.[20]

The consistent activity observed across a range of derivatives underscores the importance of the 1,8-naphthyridine scaffold as a foundational element for these classes of compounds.[26]

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable and versatile core in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] The continued exploration of this chemical space, through the synthesis of novel analogues and the detailed investigation of their mechanisms of action, holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs. The adaptability of the scaffold, coupled with a deep understanding of its structure-activity relationships, ensures that this compound and its derivatives will continue to be a focus of innovative drug discovery programs for the foreseeable future.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]

- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 10. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel 1,8-Naphthyridin-2-amine Analogs: An In-depth Technical Guide

Introduction: The Enduring Appeal of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus, a heterocyclic scaffold, has garnered significant and sustained interest within the medicinal chemistry and drug development communities.[1][2] Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives establish it as a "privileged scaffold" in the quest for novel therapeutic agents.[3] From their foundational role in the development of quinolone antibiotics, such as nalidixic acid, to their contemporary applications as anticancer, antiviral, anti-inflammatory, and neuroprotective agents, 1,8-naphthyridine analogs continue to be a fertile ground for innovation.[1][2][3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,8-naphthyridin-2-amine analogs. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the venerable Friedländer annulation as a primary synthetic strategy, detail the critical characterization techniques required for structural elucidation, and present a practical, step-by-step workflow for the synthesis and analysis of a representative novel analog.

Core Synthetic Strategy: The Friedländer Annulation and its Modern Variants

The Friedländer synthesis remains a cornerstone for the construction of the 1,8-naphthyridine core due to its efficiency and modularity.[5] This acid- or base-catalyzed condensation reaction involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound analogs, 2-aminonicotinaldehyde or its derivatives are key starting materials.[6]

The classical Friedländer reaction, however, often suffers from drawbacks such as harsh reaction conditions, the use of hazardous catalysts, and prolonged reaction times.[5][7] Consequently, significant research has focused on developing more efficient and environmentally benign modifications.

Modern Iterations of the Friedländer Synthesis:

-

Catalyst Innovation: A variety of catalysts have been explored to improve yields and reaction rates. These include the use of ionic liquids, which can act as both the solvent and catalyst, and reusable solid acid catalysts like CeCl₃·7H₂O, which facilitate solvent-free "green" synthesis via grinding.[5][7]

-

Green Chemistry Approaches: The use of water as a solvent, often in conjunction with a biocompatible catalyst like choline hydroxide, represents a significant advancement towards sustainable synthesis.[8][9] These methods not only reduce the environmental impact but can also simplify product isolation.

Causality in Synthetic Design: Why Choose a Particular Route?

The choice of synthetic strategy is dictated by several factors:

-

Substituent Tolerance: The desired substitutions on the final analog will influence the choice of starting materials and catalyst. Some modern methods offer greater tolerance for sensitive functional groups.

-

Regioselectivity: In cases where the α-methylene component can react at multiple sites, the choice of catalyst and reaction conditions can be crucial for achieving the desired regioselectivity.

-

Scalability and Efficiency: For drug development applications, the ability to scale up the synthesis is paramount. Greener, more efficient methods are often favored for their economic and environmental advantages.

-

Novelty and Derivatization: The core synthetic route must be amenable to the introduction of novel functionalities to explore new areas of chemical space and modulate biological activity.

Visualizing the Synthetic Pathway: The Friedländer Annulation

Caption: Generalized workflow of the Friedländer annulation for the synthesis of 1,8-naphthyridine analogs.

Case Study: Synthesis of a Novel 2-Aryl-1,8-Naphthyridine-3-carbonitrile Analog

To illustrate the practical application of these principles, we will outline a step-by-step synthesis of a novel 2-aryl-1,8-naphthyridine-3-carbonitrile analog, a class of compounds that has shown promise in various therapeutic areas. This protocol is a composite based on established methodologies.

Experimental Protocol

Materials:

-

2-Aminonicotinaldehyde

-

Substituted Benzoylacetonitrile

-

Cerium (III) Chloride Heptahydrate (CeCl₃·7H₂O)

-

Ethanol

-

Deionized Water

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a clean, dry mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the desired substituted benzoylacetonitrile (1.0 mmol), and CeCl₃·7H₂O (0.1 mmol).

-

Grinding: Grind the mixture using a pestle at room temperature for 15-20 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion of the reaction, add 20 mL of cold water to the reaction mixture and stir for 10 minutes.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structural Elucidation and Characterization: A Multi-faceted Approach

The unambiguous characterization of novel this compound analogs is critical to confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[10]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the 1,8-naphthyridine core typically appear in the downfield region (δ 7.0-9.0 ppm).

-

¹³C NMR: Reveals the number of distinct carbon atoms and their electronic environments. The chemical shifts of the carbons in the heterocyclic rings are characteristic and aid in confirming the core structure.[10]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[11]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound analogs, characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N, and C=C stretching in the aromatic region (around 1500-1650 cm⁻¹) are expected.

Analytical Techniques

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values for the proposed structure.[10][11]

-

Melting Point Determination: A sharp melting point is indicative of a pure crystalline compound.

Characterization Workflow

Caption: A typical workflow for the characterization of a newly synthesized 1,8-naphthyridine analog.

Data Presentation: A Comparative Overview

For a series of newly synthesized analogs, presenting the characterization and biological activity data in a tabular format allows for easy comparison and the identification of structure-activity relationships (SAR).

Table 1: Physicochemical and Spectroscopic Data for a Hypothetical Series of 2-Aryl-1,8-Naphthyridine-3-carbonitrile Analogs

| Compound ID | Aryl Substituent (R) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm, DMSO-d₆) | MS (m/z) [M+H]⁺ |

| 1a | Phenyl | 85 | 210-212 | 7.4-8.9 (m, Ar-H) | 271.1 |

| 1b | 4-Chlorophenyl | 88 | 225-227 | 7.5-8.9 (m, Ar-H) | 305.1 |

| 1c | 4-Methoxyphenyl | 82 | 205-207 | 3.8 (s, 3H, OCH₃), 7.0-8.9 (m, Ar-H) | 301.1 |

Conclusion and Future Directions

The 1,8-naphthyridine-2-amine scaffold continues to be a rich source of biologically active compounds. The evolution of synthetic methodologies, particularly the shift towards greener and more efficient protocols, has made the exploration of this chemical space more accessible. A rigorous and multi-faceted approach to characterization is essential to ensure the structural integrity and purity of novel analogs. Future research will likely focus on the development of even more sophisticated synthetic methods, including asymmetric synthesis to access chiral analogs, and the expansion of the biological applications of this versatile heterocyclic system. The insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical properties of 1,8-Naphthyridin-2-amine (solubility, melting point)

An In-Depth Technical Guide to the Physical Properties of 1,8-Naphthyridin-2-amine

Introduction to this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₈H₇N₃.[1] The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Given its therapeutic potential, a thorough understanding of the physicochemical properties of this compound is paramount for researchers in drug development, as these properties fundamentally influence its behavior in biological systems and its formulation into effective drug products.

This guide provides a detailed examination of two critical physical properties of this compound: its melting point and solubility. We will present the known data for these properties and provide comprehensive, field-proven experimental protocols for their determination, offering insights into the rationale behind the methodologies.

Core Physical Properties

The key physical characteristics of this compound are summarized below. These values are essential for its identification, purity assessment, and formulation development.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 139-141 °C | [3] |

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[4] For a pure crystalline compound, this transition occurs over a narrow temperature range and is a characteristic physical property used for identification and as a crucial indicator of purity.[5] Impurities typically cause a depression and broadening of the melting point range.[4]

Reported Melting Point

The reported melting point of this compound is 139-141 °C .[3] This narrow range suggests a high level of purity for the analyzed sample.

Experimental Protocol for Melting Point Determination

The following protocol describes the capillary method for determining the melting point of this compound, a standard and reliable technique in organic chemistry.

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperatures at which melting begins and is complete are recorded.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[6]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[6]

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[7]

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent accurate determination.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Begin heating again at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical for an accurate measurement.[4]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last solid particle melts (T2).[6]

-

The melting point is reported as the range T1-T2.

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second melting point determination.[4]

-

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, understanding a compound's solubility in various solvents is critical for everything from synthesis and purification to formulation and bioavailability. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[8]

While specific quantitative solubility data for this compound is not widely published, a systematic experimental approach can be used to determine its solubility profile in solvents relevant to pharmaceutical sciences.

Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in water, acidic, and basic solutions, which can provide insights into the presence of ionizable functional groups.[9]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or stirring rod

-

Solvents:

-

Deionized Water

-

5% Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Procedure:

-

Initial Solvent Screening:

-

Place approximately 25 mg of this compound into a small test tube.[10]

-

Add 0.75 mL of the chosen solvent (e.g., deionized water) in small portions.[10]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[11]

-

Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble. If it remains undissolved, it is considered insoluble.

-

-

Systematic Solubility Testing (Flowchart Approach):

-

Step 1: Water Solubility: Determine solubility in deionized water as described above. The presence of polar functional groups, like the amine group and nitrogen atoms in the rings, may impart some water solubility.[9]

-

Step 2: Acid Solubility (if insoluble in water): If the compound is insoluble in water, test its solubility in 5% HCl. The amine group in this compound is basic and should be protonated by the acid to form a water-soluble ammonium salt. Dissolution in 5% HCl is a strong indication of a basic functional group.

-

Step 3: Base Solubility (if insoluble in water): Test the solubility in 5% NaOH. This will indicate the presence of an acidic functional group. Given the structure of this compound, it is not expected to be soluble in NaOH.

-

Step 4: Weak Base Solubility (if soluble in 5% NaOH): If the compound were to dissolve in 5% NaOH, its solubility in a weaker base like 5% NaHCO₃ would be tested to distinguish between strong and weak acids.[10] This is not expected for the target compound.

-

Step 5: Organic Solvent Solubility: Determine solubility in common organic solvents like ethanol and DMSO, which are frequently used in drug formulation and biological assays.

-

Interpretation:

-

Solubility in Water: Suggests the presence of polar functional groups.

-

Insoluble in Water, Soluble in 5% HCl: Indicates the presence of a basic functional group (amine).

-

Insoluble in Water, Soluble in 5% NaOH: Indicates the presence of an acidic functional group (not expected).

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the key physical properties of a novel compound like this compound.

Caption: Workflow for determining melting point and solubility.

Conclusion

The physical properties of this compound, particularly its melting point and solubility, are foundational to its application in research and drug development. A sharp melting point of 139-141 °C indicates that the compound can be obtained in high purity. While specific solubility data requires experimental determination, the presence of a basic amine group strongly suggests that its solubility will be pH-dependent, with enhanced solubility in acidic aqueous solutions. The protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of these critical parameters, enabling scientists to effectively advance their research and development efforts with this promising scaffold.

References

- 1. This compound | CAS: 15992-83-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound CAS#: 15992-83-3 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Tautomeric Landscape of 1,8-Naphthyridin-2-amine and its Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The substitution pattern on this privileged heterocycle dictates its biological activity, and among the most crucial, yet often overlooked, aspects is the phenomenon of tautomerism. This in-depth technical guide provides a comprehensive analysis of the tautomeric equilibrium in 1,8-naphthyridin-2-amine and its derivatives. We will delve into the structural and energetic factors governing the predominance of the amino tautomer, explore the experimental and computational methodologies for its characterization, and discuss the profound implications of tautomeric control in the rational design of novel therapeutics.

Introduction: The Significance of Tautomerism in a Privileged Scaffold

The 1,8-naphthyridine nucleus is a bioisostere of quinoline and has been successfully incorporated into a wide array of clinically significant drugs.[2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological target affinity and pharmacokinetic profile of these molecules are exquisitely sensitive to their three-dimensional structure and electronic properties.

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in defining these characteristics. For this compound, the principal tautomeric relationship is the amino-imino equilibrium. The position of this equilibrium can dramatically alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its interaction with biological macromolecules.[3] Understanding and controlling this tautomeric landscape is therefore a critical aspect of drug design and development involving this scaffold.

The Amino-Imino Tautomeric Equilibrium

The tautomerism in this compound involves the migration of a proton between the exocyclic amino group and the ring nitrogen at position 1. This results in two primary tautomeric forms: the amino form and the imino form.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Friedländer Synthesis of 1,8-Naphthyridin-2-amine

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry, drug development, and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, leading to a wide range of biological activities.[3] Notable examples of drugs incorporating this moiety include the antimicrobial agent nalidixic acid and the antitumor agent vosaroxin.[2] Beyond medicine, its unique photophysical properties have led to applications as chelating ligands and in the development of organic light-emitting diodes (OLEDs).[2]

Among the various synthetic routes to this important scaffold, the Friedländer synthesis remains one of the most direct and efficient methods.[4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] This application note provides an in-depth guide to the synthesis of a key derivative, 1,8-Naphthyridin-2-amine, starting from 2-aminonicotinaldehyde. We will explore the underlying reaction mechanism, present detailed experimental protocols for both traditional and modern green chemistry approaches, and offer insights into process optimization and troubleshooting.

The Friedländer Annulation: Mechanism and Rationale

The power of the Friedländer synthesis lies in its convergent nature, rapidly building the complexity of the bicyclic naphthyridine system. The general mechanism involves an initial base- or acid-catalyzed aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.[1][8]

Causality of Component Selection:

-

2-Aminonicotinaldehyde: This starting material provides the foundational pyridine ring and the necessary ortho-amino aldehyde functionality required for the annulation. The amino group acts as the key nucleophile in the final ring-closing step, while the aldehyde provides the electrophilic site for the initial condensation.

-

Active Methylene Compound (Cyanoacetamide): To achieve the desired 2-amino substitution on the newly formed ring, cyanoacetamide (NC-CH₂-CONH₂) is an ideal reaction partner. The methylene group (-CH₂-) is positioned between two electron-withdrawing groups (cyano and carbonyl), rendering its protons acidic and susceptible to deprotonation to form a reactive enolate.[9] This enolate then initiates the condensation with the aldehyde. The acetamide portion ultimately forms the C2-C3-C4 part of the new pyridine ring, with the amide nitrogen becoming the exocyclic amine at the C2 position.

The reaction can be catalyzed by either acids or bases, which facilitate different steps of the mechanism.[5] Base catalysts promote the deprotonation of the active methylene compound, while acid catalysts activate the aldehyde's carbonyl group for nucleophilic attack.

Caption: Base-catalyzed mechanism of the Friedländer synthesis.

Experimental Protocols

Herein, we provide two distinct and effective protocols for the synthesis of this compound. The first is a classic base-catalyzed approach in an organic solvent, while the second represents a modern, environmentally benign method conducted in water.

Protocol 1: Traditional Base-Catalyzed Synthesis in Ethanol

This method utilizes potassium hydroxide as an inexpensive and effective base catalyst in refluxing ethanol. It is a robust and well-established procedure suitable for laboratory-scale synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Aminonicotinaldehyde | 122.12 | 10.0 | 1.22 g |

| Cyanoacetamide | 84.08 | 10.0 | 0.84 g |

| Potassium Hydroxide (KOH) | 56.11 | 2.0 | 0.11 g |

| Ethanol (Absolute) | - | - | 40 mL |

| Ethyl Acetate | - | - | For extraction |

| Water (Deionized) | - | - | For work-up |

| Anhydrous Sodium Sulfate | - | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and cyanoacetamide (0.84 g, 10.0 mmol).

-

Solvent and Catalyst Addition: Add 40 mL of absolute ethanol to the flask, followed by potassium hydroxide (0.11 g, 2.0 mmol).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction mixture will typically turn from a pale yellow suspension to a darker, more homogeneous solution.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Protocol 2: Green Synthesis in Water with Choline Hydroxide

This modern protocol leverages the biocompatible and inexpensive ionic liquid catalyst, choline hydroxide, in water, significantly improving the environmental footprint of the synthesis.[2][10] This method can be performed at a lower temperature and often results in a high-purity product with simple filtration.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Aminonicotinaldehyde | 122.12 | 10.0 | 1.22 g |

| Cyanoacetamide | 84.08 | 10.0 | 0.84 g |

| Choline Hydroxide (45 wt% in H₂O) | 121.18 | 0.1 (1 mol%) | ~27 µL |

| Water (Deionized) | - | - | 10 mL |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, combine 2-aminonicotinaldehyde (1.22 g, 10.0 mmol), cyanoacetamide (0.84 g, 10.0 mmol), and 10 mL of deionized water.

-

Catalyst Addition: Add choline hydroxide solution (~27 µL, 0.1 mmol, 1 mol%) to the stirring suspension.[10]

-

Reaction: Heat the reaction mixture to 50 °C in a water bath with continuous stirring. A nitrogen atmosphere is recommended but not always strictly necessary.[1] The product often begins to precipitate from the aqueous solution as the reaction proceeds.

-

Monitoring: Monitor the reaction via TLC as described in Protocol 1. The reaction is typically complete within 6-12 hours.[1]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water (2 x 5 mL).

-

Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The product obtained is often of high purity, potentially negating the need for further chromatographic purification.

Process Optimization and Troubleshooting

Achieving high yield and purity in the Friedländer synthesis requires careful control of reaction parameters. Below are key considerations for optimization and a guide to common issues.

Key Optimization Parameters:

-

Temperature: While higher temperatures increase reaction rates, they can also lead to the formation of tarry byproducts and decomposition of starting materials or products.[11] For sensitive substrates, lower temperatures with longer reaction times are preferable. Modern catalysts are often designed to be effective at milder temperatures (50-80 °C).[4][11]

-

Catalyst: The choice and amount of catalyst are critical. Strong bases can promote unwanted side reactions, such as the self-condensation of the active methylene compound.[12] Screening different catalysts (e.g., KOH, piperidine, ionic liquids, or solid-state catalysts like CeCl₃·7H₂O) can dramatically improve yields.[7][10]

-

Solvent-Free and Alternative Conditions: For certain substrates, solvent-free (neat) reactions or solid-state grinding can be highly effective, reducing waste and simplifying work-up.[6][7] Microwave-assisted synthesis can also dramatically reduce reaction times.[13]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low or No Reaction | 1. Temperature is too low. 2. Ineffective catalyst. 3. Deactivated starting materials. | 1. Gradually increase the temperature in 10-20 °C increments, monitoring by TLC.[11] 2. Screen alternative catalysts (e.g., switch from a weak base to a stronger one, or try an acid catalyst). 3. Check the purity of 2-aminonicotinaldehyde, as it can be prone to oxidation. |

| Formation of Tarry Byproducts | 1. Reaction temperature is too high. 2. Catalyst concentration is too high. | 1. Lower the reaction temperature and extend the reaction time.[11] 2. Reduce the catalyst loading. For base-catalyzed reactions, strong bases can promote polymerization. |

| Difficult Purification | 1. Multiple side products formed. 2. Incomplete reaction. | 1. Re-evaluate the reaction conditions (temperature, catalyst) to improve selectivity. 2. Ensure the reaction has gone to completion via TLC before initiating work-up. Consider extending the reaction time. |

| Poor Yield After Work-up | 1. Product is partially soluble in the aqueous phase. 2. Inefficient extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the organic product. 2. Increase the number of extractions with the organic solvent. |

General Experimental Workflow

The successful synthesis and validation of this compound follows a structured workflow, from initial setup to final characterization.

Caption: General workflow for synthesis and analysis.

Conclusion

The Friedländer synthesis offers a powerful and adaptable platform for accessing the valuable 1,8-naphthyridine framework. By understanding the underlying mechanism and carefully selecting reaction components and conditions, researchers can efficiently synthesize derivatives like this compound. The evolution of this classic reaction to include greener, more sustainable protocols using catalysts like choline hydroxide in water demonstrates its continued relevance. The detailed procedures and optimization strategies provided in this note serve as a comprehensive resource for scientists aiming to leverage this important transformation in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. connectjournals.com [connectjournals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. quora.com [quora.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tsijournals.com [tsijournals.com]

Application Note & Protocol: A High-Efficiency, Multi-Component Approach to the Synthesis of 1,8-Naphthyridin-2-amine Derivatives

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This has led to a surge of interest in developing efficient and versatile synthetic methodologies for its derivatives.[3] This application note details a robust and streamlined one-pot, three-component reaction for the synthesis of highly functionalized 1,8-naphthyridin-2-amine derivatives. This approach offers significant advantages over classical synthetic routes, including operational simplicity, higher yields, milder reaction conditions, and greater atom economy.[4] The protocol is designed for researchers in medicinal chemistry and drug development seeking to rapidly generate libraries of novel 1,8-naphthyridine analogs for biological screening.

Introduction: The Significance of 1,8-Naphthyridin-2-amines

Nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with the 1,8-naphthyridine core being of particular importance.[3] Its derivatives have been successfully developed into therapeutic agents, such as the antibacterial drug nalidixic acid and the anticancer agent vosaroxin.[5][6] The 2-amino substituted 1,8-naphthyridines, in particular, serve as versatile intermediates for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships.[7]

Traditional syntheses of 1,8-naphthyridines, such as the Friedländer annulation, often require harsh reaction conditions, multi-step procedures, and sometimes suffer from low yields.[8][9] Multi-component reactions (MCRs) have emerged as a powerful strategy to overcome these limitations.[4][10] By combining three or more starting materials in a single synthetic operation, MCRs allow for the rapid construction of complex molecules with high efficiency and structural diversity.[4] This application note focuses on a well-established and highly adaptable MCR for the synthesis of this compound derivatives from readily available starting materials.

Reaction Principle and Mechanism

The described synthesis is a one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile (or a related active methylene compound), and a 2-aminopyridine derivative.[11] The reaction proceeds through a cascade of sequential steps, typically catalyzed by a Lewis or Brønsted acid, or even under catalyst-free conditions with microwave irradiation.[12][13]

The proposed mechanism initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an α,β-unsaturated dinitrile intermediate. This is followed by a Michael addition of the 2-aminopyridine to the electron-deficient double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto one of the nitrile groups, followed by tautomerization to yield the final, stable this compound derivative.

Below is a visual representation of the proposed reaction pathway:

Caption: Proposed mechanistic pathway for the three-component synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of a representative this compound derivative. Researchers are encouraged to optimize the reaction conditions for their specific substrates.

3.1. Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Melting point apparatus

-

NMR Spectrometer

-

Mass Spectrometer

-

3.2. Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 2-aminopyridine (1.0 mmol), and the chosen catalyst (e.g., L-proline, 10 mol%).

-

Solvent Addition: Add the selected solvent (e.g., 10 mL of ethanol). For solvent-free conditions, proceed to the next step.

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for the appropriate time (usually 2-8 hours). The reaction progress should be monitored by TLC.

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified product should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its structure and purity.

Data Presentation: Representative Examples

The following table summarizes the typical yields for the synthesis of various this compound derivatives using the described multi-component reaction under optimized conditions.

| Entry | Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | L-proline | Ethanol | 4 | 92 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Acetonitrile | 3 | 95 |

| 3 | 4-Methoxybenzaldehyde | [Bmmim][Im] | Solvent-free | 2 | 89 |

| 4 | 2-Nitrobenzaldehyde | L-proline | Ethanol | 6 | 85 |

Troubleshooting and Field-Proven Insights

-

Low Yields: If the yield is low, consider increasing the reaction temperature or using a more efficient catalyst. Microwave-assisted synthesis can also significantly improve yields and reduce reaction times.[13][15]

-

Side Reactions: The formation of side products can sometimes be observed. Purification by column chromatography is crucial to obtain the desired product in high purity. Using a milder catalyst or lower reaction temperature may help to minimize side reactions.

-

Poor Solubility: Some starting materials or products may have poor solubility in the chosen solvent. A co-solvent system or a different solvent should be explored.

-

Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. While L-proline is an effective and environmentally friendly catalyst, other options like piperidine, ionic liquids, or even catalyst-free conditions under microwave irradiation can be more suitable for specific substrates.[9][14][15]

Conclusion

The multi-component synthesis of this compound derivatives offers a highly efficient, versatile, and atom-economical approach for the generation of medicinally relevant compounds.[4] The protocol described herein is robust and can be readily adapted for the synthesis of a wide range of analogs. This methodology provides a valuable tool for researchers in the field of drug discovery and development, enabling the rapid exploration of the chemical space around this important heterocyclic scaffold.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Rh(II)-catalyzed multicomponent reaction by trapping an α-amino enol intermediate in a traditional two-component reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 12. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. L-Proline: An Efficient Catalyst for Transamidation of Carboxamides with Amines [organic-chemistry.org]

- 15. tsijournals.com [tsijournals.com]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-1,8-naphthyridine

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to form hydrogen bonds make it a valuable component in the design of therapeutic agents and functional materials.[1][2] In particular, 2-amino-1,8-naphthyridine serves as a crucial building block for a diverse range of biologically active compounds, including potent inhibitors of phosphodiesterase type 4D (PDE4D) for the treatment of asthma and fluorogenic substrates for bacterial detection.[3][4]

The functionalization of the 2-amino-1,8-naphthyridine core is paramount for tuning its physicochemical and biological properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the naphthyridine ring system.[3][5][6] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, offer a broad substrate scope and functional group tolerance under relatively mild conditions.[5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 2-amino-1,8-naphthyridine, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Mechanistic Considerations: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for reaction optimization and troubleshooting. The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings generally proceeds through three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][8][9]

The General Catalytic Cycle

Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl or heteroaryl halide (or triflate) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[7][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

-

Transmetalation (Suzuki & Sonogashira): In Suzuki reactions, an organoboron species (e.g., a boronic acid) transfers its organic group to the palladium(II) center, a process facilitated by a base.[10][11][12] For Sonogashira couplings, a copper(I) co-catalyst typically activates a terminal alkyne, which is then transferred to the palladium complex.[13][14]

-

Amine Coordination and Deprotonation (Buchwald-Hartwig): In the Buchwald-Hartwig amination, an amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8][15]

-

Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

The choice of ligands, base, and solvent plays a pivotal role in the efficiency of each step and the overall success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[15]

Key Cross-Coupling Reactions and Protocols

Suzuki-Miyaura Coupling: Arylation of 2-Amino-1,8-naphthyridine

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halogenated 2-amino-1,8-naphthyridine and an aryl or heteroaryl boronic acid. This reaction is particularly valuable for synthesizing biaryl structures, which are common in pharmaceutical compounds.[16] A key advantage is the commercial availability of a wide range of boronic acids and the generally mild reaction conditions.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 7-aryl-2-amino-1,8-naphthyridine derivative.

Materials:

-

2-Amino-7-chloro-1,8-naphthyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add 2-amino-7-chloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium(II) precatalyst. |

| Ligand | PPh₃ | A widely used phosphine ligand that stabilizes the palladium catalyst. |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[12] |

| Solvent System | Dioxane/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents.[10] |

| Temperature | 90-100 °C | Provides the necessary thermal energy to drive the catalytic cycle. |

Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-amino-1,8-naphthyridines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[7][15] This reaction is instrumental in creating more complex 2-amino-1,8-naphthyridine derivatives with diverse substitution patterns on the amino group.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of a halogenated 1,8-naphthyridine with a primary or secondary amine.

Materials:

-

7-Bromo-1,8-naphthyridine

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

-

Add anhydrous toluene (5 mL), followed by 7-bromo-1,8-naphthyridine (1.0 mmol) and the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ | A common palladium(0) precatalyst. |

| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand that facilitates C-N bond formation.[15] |

| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine.[17] |

| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction. |

| Temperature | 110 °C | Higher temperatures are often necessary for the amination of less reactive aryl bromides. |

Sonogashira Coupling: Alkynylation of 2-Amino-1,8-naphthyridine

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[13][14] This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral parts of functional materials.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of a 7-alkynyl-2-amino-1,8-naphthyridine.

Materials:

-

2-Amino-7-iodo-1,8-naphthyridine

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a Schlenk flask containing 2-amino-7-iodo-1,8-naphthyridine (1.0 mmol), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

-

Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

-

Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Source | PdCl₂(PPh₃)₂ | A stable and commercially available palladium(II) precatalyst. |

| Co-catalyst | CuI | Activates the terminal alkyne for transmetalation.[13][18] |

| Base/Solvent | Triethylamine | Acts as both a base and a solvent in many cases.[19] |

| Solvent | THF | Anhydrous solvent to prevent unwanted side reactions. |

| Temperature | Room Temperature | The high reactivity of aryl iodides often allows the reaction to proceed at ambient temperature.[13] |

graph TD {

A[Start: Halogenated 2-Amino-1,8-naphthyridine] --> B{Choose Coupling Partner};

B -- "Arylboronic Acid" --> C[Suzuki-Miyaura Coupling];

B -- "Primary/Secondary Amine" --> D[Buchwald-Hartwig Amination];

B -- "Terminal Alkyne" --> E[Sonogashira Coupling];

C --> F[Product: Arylated Naphthyridine];

D --> G[Product: N-Arylated Naphthyridine];

E --> H[Product: Alkynylated Naphthyridine];

subgraph "Reaction Conditions"

C -- "Pd(OAc)₂, PPh₃,\nK₂CO₃, Dioxane/H₂O" --> F;

D -- "Pd₂(dba)₃, Xantphos,\nNaO*t*Bu, Toluene" --> G;

E -- "PdCl₂(PPh₃)₂, CuI,\nEt₃N, THF" --> H;

end

style A fill:#F1F3F4,stroke:#4285F4,stroke-width:2px

style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px

style G fill:#E6F4EA,stroke:#34A853,stroke-width:2px

style H fill:#E6F4EA,stroke:#34A853,stroke-width:2px

}

Caption: Decision workflow for selecting the appropriate cross-coupling reaction.

Troubleshooting and Optimization

Problem

Potential Cause

Suggested Solution

Low or No Conversion

Inactive catalyst

Use a freshly opened or purified catalyst/precatalyst. Consider using a more active ligand (e.g., biarylphosphines for Suzuki and Buchwald-Hartwig).

Insufficiently strong base